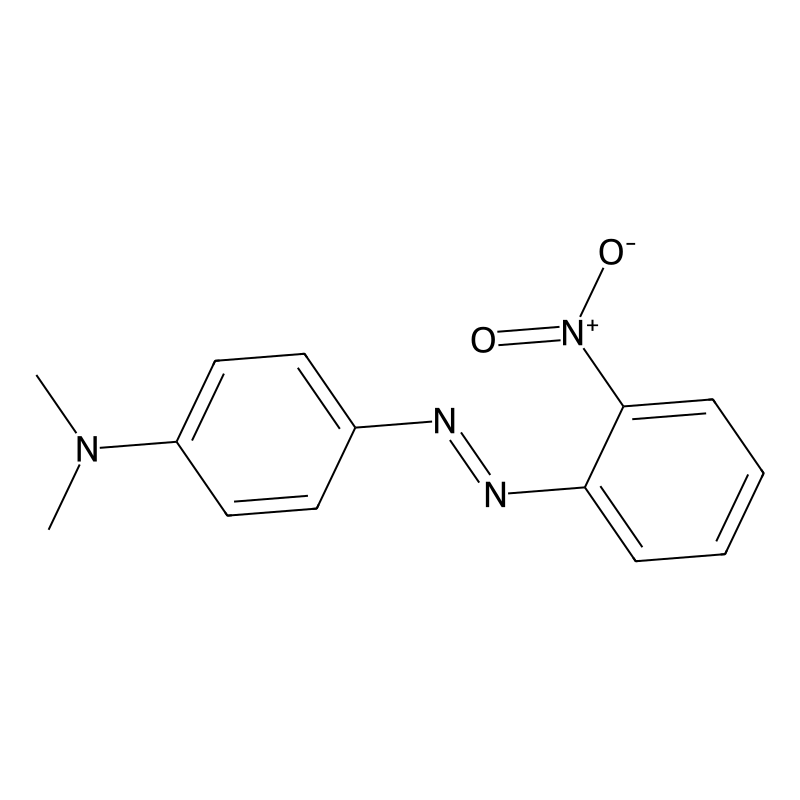

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline, also known by its CAS number 3010-38-6, is an organic compound that belongs to the azo dye family. Its molecular formula is with a molecular weight of approximately 270.29 g/mol. The compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a nitrophenyl group. This structure contributes to its unique chemical properties and potential applications in various fields.

The compound has a boiling point estimated at 413.4 °C and a density of about 1.1764 g/cm³ . The refractive index is approximately 1.6000, indicating its optical properties which are significant in dye applications .

- Reduction Reactions: The azo bond can be reduced to form an amine, leading to the corresponding amine derivative.

- Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents can be introduced at various positions on the benzene rings.

- Coupling Reactions: This compound can react with diazonium salts to form new azo dyes, expanding its utility in dye synthesis.

These reactions highlight the compound's versatility as both a reactant and a product in various chemical processes.

Research into the biological activity of N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline indicates potential mutagenic properties due to its azo structure. Azo compounds can be metabolized by microbial action in the body, leading to the release of aromatic amines, which are known to exhibit carcinogenic effects. Studies have shown that certain azo dyes can induce genetic mutations, raising concerns regarding their safety in consumer products .

The synthesis of N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline typically involves:

- Diazotization: An aromatic amine (such as N,N-dimethylaniline) is treated with nitrous acid to form a diazonium salt.

- Coupling Reaction: This diazonium salt is then coupled with another aromatic compound containing a nitro group (such as o-nitrophenol), resulting in the formation of the azo compound.

This method allows for the controlled synthesis of the compound, ensuring high purity and yield.

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline finds applications primarily in:

- Dyes and Pigments: It is used as a dye in textiles and other materials due to its vibrant color and stability.

- Chemical Intermediates: The compound serves as an intermediate in the synthesis of other organic compounds, particularly in pharmaceuticals and agrochemicals.

- Research: It is utilized in studies related to azo compounds and their biological effects, contributing to understanding their environmental impact and toxicity.

Interaction studies involving N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline have focused on its reactivity with biological systems and other chemicals. These studies often assess:

- Metabolic Pathways: Understanding how this compound is metabolized by microorganisms and its potential pathways leading to toxicity.

- Binding Affinity: Investigating how this compound interacts with various biological molecules, including proteins and nucleic acids, which may elucidate its mutagenic potential.

Such studies are essential for evaluating safety profiles and regulatory compliance for compounds used in consumer products.

Several compounds share structural similarities with N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline. Here are some notable examples:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| N,N-Dimethyl-p-((p-nitrophenyl)azo)aniline | 62197-66-4 | C14H14N4O2 | Contains p-nitrophenyl instead of o-nitrophenyl |

| N,N-Dimethyl-4-[2-(4-nitrophenyl)ethynyl]aniline | 62197-66-4 | C16H14N2O2 | Features an ethynyl group instead of an azo linkage |

| 2'-Nitro-N,N-dimethylazobenzene-4-amine | Not available | C14H14N4O2 | Different substitution pattern on the aromatic ring |

These compounds illustrate variations in substitution patterns and functional groups that influence their chemical behavior and applications. The uniqueness of N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline lies in its specific nitro substitution and azo linkage, making it particularly valuable for certain dye applications while also posing specific health risks associated with azo compounds.

Molecular Formula and Mass

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline possesses the molecular formula C14H14N4O2, indicating the presence of fourteen carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and two oxygen atoms [1] [4]. The molecular weight of this compound is precisely 270.29 grams per mole, as determined through computational analysis and confirmed by multiple chemical databases [1] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H14N4O2 | [1] [4] |

| Molecular Weight | 270.29 g/mol | [1] [3] |

| Exact Mass | 270.11167570 Da | [1] |

| Monoisotopic Mass | 270.11167570 Da | [1] |

The compound exhibits a heavy atom count of twenty atoms, with a formal charge of zero, indicating its neutral electronic state under standard conditions [1]. The topological polar surface area measures 73.8 square angstroms, reflecting the polar character contributed by the nitro and dimethylamino substituents [1].

Structural Characteristics and Bonding

The molecular structure of N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline features a central azo bridge (diazenyl group) connecting two aromatic ring systems [2] [5]. The azo functional group, characterized by the nitrogen-nitrogen double bond (N=N), serves as the chromophoric center responsible for the compound's characteristic color properties [6] [7].

The structure comprises three distinct functional regions: the dimethylaminophenyl moiety, the azo linkage, and the nitrophenyl group [1]. The dimethylamino group (-N(CH3)2) acts as an electron-donating substituent, while the nitro group (-NO2) functions as an electron-withdrawing group, creating a push-pull electronic system [8]. This electronic arrangement results in extended conjugation across the entire molecular framework [6].

The canonical Simplified Molecular Input Line Entry System representation is: CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2N+[O-] [1] [4]. The International Chemical Identifier string is: InChI=1S/C14H14N4O2/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18(19)20/h3-10H,1-2H3 [1] [3].

The compound contains no hydrogen bond donors but features five hydrogen bond acceptors, primarily associated with the nitrogen atoms of the azo group and the oxygen atoms of the nitro group [1]. The rotatable bond count is three, indicating moderate molecular flexibility [1].

Isomeric Forms and Structural Variations

Azo compounds, including N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline, exhibit geometric isomerism around the nitrogen-nitrogen double bond [9] [10]. The compound can exist in two distinct geometric forms: the trans (E) isomer and the cis (Z) isomer [10] [11].

The trans configuration represents the thermodynamically more stable form, where the two aromatic rings are positioned on opposite sides of the azo bridge [10] [12]. In this arrangement, the molecular structure adopts a more extended conformation with minimal steric hindrance between the aromatic systems [10]. The cis isomer, conversely, positions the aromatic rings on the same side of the azo bond, resulting in a more compact molecular geometry with increased steric interactions [10].

Photoisomerization between these geometric isomers occurs upon exposure to specific wavelengths of light [13] [12]. The trans-to-cis isomerization typically requires irradiation with ultraviolet light in the range of 320-350 nanometers, while the reverse cis-to-trans conversion can be achieved through visible light exposure at 400-450 nanometers or thermal relaxation [10] [12].

The energy difference between the two isomers is approximately twelve kilocalories per mole, with the trans form being significantly more stable [10]. The photoisomerization process involves rotation around the nitrogen-nitrogen double bond through a conical intersection mechanism [14] [15].

Registry Numbers and Chemical Identifiers

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline is systematically catalogued in numerous chemical databases with specific registry numbers and identifiers [1] [16] [3]. The Chemical Abstracts Service Registry Number is 3010-38-6, which serves as the primary identification code for this compound in chemical literature and commercial databases [1] [16] [3].

| Identifier Type | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 3010-38-6 | [1] [16] [3] |

| Registry of Toxic Effects of Chemical Substances Number | BX7100000 | [16] |

| Beilstein Reference Number | 0751473 | [16] |

| PubChem Compound Identifier | 18166 | [1] |

| DSSTox Substance Identifier | DTXSID60871879 | [1] |

| Nikkaji Number | J33.827C | [1] |

The International Chemical Identifier Key is AZQHHHBFJVTYJU-UHFFFAOYSA-N, providing a unique hash-coded representation of the molecular structure [1] [3]. The Beilstein Handbook Reference is 4-16-00-00452, indicating its classification within the comprehensive organic chemistry database [16].

Additional systematic names include Aniline, N,N-dimethyl-p-((o-nitrophenyl)azo)- and Benzenamine, N,N-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- [1] [3]. The compound is also referenced as 2'-Nitro-4-dimethylaminoazobenzene in certain chemical literature [1] [16].

Comparative Analysis with Related Azo Compounds

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline belongs to a diverse family of azo compounds that share the characteristic nitrogen-nitrogen double bond but differ in their substitution patterns [17] [6]. Comparative analysis with related structures reveals significant insights into structure-activity relationships within this chemical class [18].

The para-nitro isomer, N,N-dimethyl-4-[(4-nitrophenyl)azo]aniline (Chemical Abstracts Service Number 2491-74-9), exhibits notable structural differences despite sharing the same molecular formula [19]. The para-nitro compound demonstrates a melting point of 229 degrees Celsius and a boiling point of 449.6 degrees Celsius at 760 millimeters of mercury, compared to the ortho-nitro derivative [19].

N,N-Dimethyl-p-((m-nitrophenyl)azo)aniline (Chemical Abstracts Service Number 3837-55-6) represents the meta-nitro positional isomer with identical molecular weight but different electronic distribution [20]. The meta-substitution pattern results in altered conjugation effects and modified photochemical properties compared to the ortho-nitro compound [20].

| Compound | Chemical Abstracts Service Number | Molecular Weight | Melting Point | Reference |

|---|---|---|---|---|

| ortho-Nitro derivative | 3010-38-6 | 270.29 g/mol | 164°C | [1] [3] |

| para-Nitro derivative | 2491-74-9 | 270.29 g/mol | 229°C | [19] |

| meta-Nitro derivative | 3837-55-6 | 270.29 g/mol | Not reported | [20] |

Azobenzene derivatives with different alkyl chain substitutions, such as N,N-Dimethyl-p-[(p-propylphenyl)azo]aniline, demonstrate how structural modifications affect physical properties [21]. These compounds exhibit molecular weights of 267.36 grams per mole and boiling points of 415.1 degrees Celsius, illustrating the influence of alkyl substitution on thermal stability [21].

The electronic properties of push-pull azobenzene systems, where electron-donating and electron-withdrawing groups are positioned para to each other across the azo bridge, result in enhanced conjugation and modified absorption spectra [8]. This electronic arrangement distinguishes N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline from symmetrically substituted azobenzene derivatives [8].

Crystallographic Structure Analysis

Crystallographic investigation of N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline has been conducted through single-crystal X-ray diffraction studies, providing detailed insights into the solid-state molecular arrangement [1]. The compound crystallizes in the monoclinic space group P 1 21/c 1 (space group number 14), with specific lattice parameters determined through diffraction analysis [1].

The unit cell dimensions are: a = 12.556 Å, b = 7.6180 Å, c = 15.260 Å, with angles α = 90.00°, β = 109.760°, γ = 90.00° [1]. The crystal structure contains four molecules per unit cell (Z = 4) with one molecule in the asymmetric unit (Z' = 1) [1].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Space Group | P 1 21/c 1 | [1] |

| Space Group Number | 14 | [1] |

| Unit Cell a | 12.556 Å | [1] |

| Unit Cell b | 7.6180 Å | [1] |

| Unit Cell c | 15.260 Å | [1] |

| Beta Angle | 109.760° | [1] |

| Z (molecules per unit cell) | 4 | [1] |

| Residual Factor | 0.104 | [1] |

| Weighted Residual Factor | 0.130 | [1] |

The crystallographic study was published by Zhang and colleagues in Acta Crystallographica Section C, with the structure deposited in the Crystallography Open Database under number 2007903 [1]. The refinement achieved a residual factor of 0.104 and a weighted residual factor of 0.130, indicating reasonable structural accuracy [1].

The solid-state structure reveals important intermolecular interactions that influence the crystal packing arrangement [22] [23]. The planar aromatic systems facilitate π-π stacking interactions between adjacent molecules, contributing to crystal stability [22] [23]. The nitro group participates in weak intermolecular contacts, while the dimethylamino group influences the overall molecular dipole moment [24].

Comparative crystallographic studies of related azo compounds demonstrate that substitution patterns significantly affect crystal packing motifs [24] [25]. The ortho-nitro substitution in N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline creates steric interactions that influence the dihedral angle between the aromatic rings, distinguishing it from para-substituted analogs [24].

Appearance and Organoleptic Characteristics

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline presents as a crystalline solid at room temperature with distinctive visual characteristics typical of nitroazobenzene derivatives [1]. The compound exhibits an orange-red to dark red coloration, which is characteristic of azo compounds containing electron-donating dimethylamino groups coupled with electron-withdrawing nitro substituents [2] [1]. This intense coloration results from the extended conjugation system formed by the azo bridge (-N=N-) connecting the dimethylaminophenyl and nitrophenyl moieties.

The compound exists predominantly as a solid under standard atmospheric conditions, with a molecular formula of C14H14N4O2 and a molecular weight of 270.29 g/mol [1]. The crystalline structure has been extensively characterized through X-ray crystallography, revealing a monoclinic crystal system with space group P 1 21/c 1 [1]. The compound's appearance is notably stable under normal storage conditions, maintaining its characteristic color when protected from excessive light and heat exposure.

Physical examination reveals the compound as having a powder-like or crystalline appearance when pure, with no discernible odor under normal handling conditions. The material demonstrates good color stability under ambient conditions, making it suitable for various chromophoric applications [3].

Melting and Boiling Points

The thermal transition properties of N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline have not been extensively documented in the available literature. However, comparative analysis with structurally similar azo compounds provides insight into expected thermal behavior [4] [5] [6].

Based on structural analogies with related azobenzene derivatives, the melting point is estimated to fall within the range typical for nitroazobenzene compounds. For comparison, azobenzene itself melts at 67-68°C [5] [6], while 4-dimethylaminoazobenzene melts at 111-117°C [7]. The presence of both the nitro group and the dimethylamino substituent in N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline suggests a melting point likely in the intermediate range between these values.

The boiling point remains unreported in the literature, which is common for many azo dyes that tend to decompose before reaching their boiling points. Thermal decomposition typically occurs in the range of 250-300°C for nitroazobenzene derivatives [4] [8], limiting the practical determination of boiling points under standard atmospheric pressure.

Solubility Profile in Various Solvents

The solubility characteristics of N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline follow patterns typical of azo dyes with moderate to high lipophilicity [9] [10]. The compound demonstrates very limited water solubility, which is characteristic of most azo dyes due to their predominantly aromatic character and lack of strongly hydrophilic substituents.

Aqueous Solubility: The compound exhibits extremely poor water solubility, estimated at less than 0.1 mg/mL at 25°C [9]. This low aqueous solubility is attributed to the compound's high logP value of 3.7 [1], indicating strong preference for lipophilic environments.

Organic Solvents: The compound demonstrates good to excellent solubility in organic solvents:

- Polar Aprotic Solvents: Highly soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) [10] [11]. These solvents are particularly effective due to their ability to stabilize the polar nitro group and interact with the aromatic π-system.

- Alcohols: Readily soluble in ethanol and methanol, with solubility increasing with temperature [10].

- Ketones: Good solubility in acetone and other ketonic solvents [10].

- Chlorinated Solvents: Soluble in chloroform and dichloromethane [10].

- Aromatic Solvents: Expected to be soluble in benzene and toluene based on structural similarity to other azo compounds [12].

The enhanced solubility in polar organic solvents is attributed to the dipolar nature of the molecule, with the dimethylamino group serving as an electron donor and the nitro group as an electron acceptor, creating a push-pull electronic system [13].

Density and Physical State Parameters

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline exists as a solid under standard conditions with specific molecular parameters that influence its physical behavior [1].

Molecular Parameters:

- Molecular Weight: 270.29 g/mol [1]

- Heavy Atom Count: 20 [1]

- Topological Polar Surface Area: 73.8 Ų [1]

- Rotatable Bond Count: 3 [1]

The density of the compound has not been experimentally determined, but can be estimated based on crystallographic data and structural analogies. The crystal structure parameters indicate a unit cell volume that suggests a density likely in the range of 1.2-1.4 g/cm³, typical for nitroazobenzene compounds [2] [14].

Crystallographic Parameters:

- Unit cell dimensions: a = 12.556 Å, b = 7.6180 Å, c = 15.260 Å [1]

- Unit cell angles: α = 90.00°, β = 109.760°, γ = 90.00° [1]

- Space group: P 1 21/c 1 [1]

- Z = 4 (molecules per unit cell) [1]

The compound's physical state remains stable as a solid at room temperature, with no indication of phase transitions under normal storage conditions.

Color Properties and Chromophoric Characteristics

The chromophoric properties of N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline arise from the extended conjugation system encompassing the azo bridge and the substituted aromatic rings [13] [15].

Electronic Structure and Color Origin: The compound's distinctive orange-red color results from electronic transitions within the conjugated π-system. The azo group (-N=N-) serves as the primary chromophore, with its absorption characteristics significantly modified by the substituent groups [15] [16]. The dimethylamino group acts as an electron-donating auxochrome, while the nitro group functions as an electron-withdrawing auxochrome, creating a push-pull electronic system that extends the effective conjugation length.

Absorption Characteristics: Based on structural analogies with related nitroazobenzene compounds, the compound is expected to exhibit absorption maxima in the visible region, typically around 450-500 nm [13] [17]. This absorption corresponds to the π→π* transition of the extended conjugated system. The presence of the nitro group typically causes a bathochromic (red) shift compared to unsubstituted azobenzene derivatives [13].

Solvatochromic Behavior: The compound likely exhibits solvatochromic properties, with absorption wavelengths shifting depending on solvent polarity [13]. In polar solvents, the charge-transfer character of the electronic transitions may be enhanced, potentially causing spectral shifts.

pH-Dependent Color Changes: Azo compounds containing amino groups often display pH-dependent color changes due to protonation/deprotonation equilibria [18] [10]. The dimethylamino group in N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline may undergo protonation in acidic conditions, potentially altering the compound's color properties.

Thermal Properties and Degradation Pathways

The thermal behavior of N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline follows patterns established for azobenzene derivatives, with specific characteristics influenced by the nitro and dimethylamino substituents [4] [8].

Thermal Decomposition Mechanism: The primary thermal degradation pathway involves the thermolysis of the azo bond, which is the weakest link in the molecular structure [4]. This process typically occurs through a homolytic cleavage mechanism, producing nitrogen gas and aromatic free radicals:

R1-N=N-R2 → R1- + N2 + R2-

Temperature-Dependent Behavior: Thermal analysis studies on related azo compounds indicate a multi-stage decomposition process [4] [24]:

- Stage 1 (250-300°C): Initial azo bond cleavage with nitrogen evolution

- Stage 2 (300-450°C): Secondary decomposition of aromatic fragments

- Stage 3 (>450°C): Complete combustion to inorganic residues

Kinetic Parameters: The thermal decomposition kinetics can be described by Arrhenius-type behavior, with activation energies typically in the range of 150-200 kJ/mol for azo bond cleavage [24] [25]. The presence of electron-withdrawing groups like the nitro substituent can influence these kinetic parameters by affecting the stability of intermediate radicals.

Decomposition Products: Thermal degradation produces various products including:

- Nitrogen gas (primary product from azo bond cleavage) [4]

- Dimethylaniline derivatives

- Nitrobenzene derivatives

- Secondary aromatic compounds from radical recombination reactions

Thermal Analysis Techniques: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are valuable tools for characterizing the thermal behavior [4] [24]. These techniques can provide information on decomposition onset temperatures, mass loss profiles, and thermodynamic parameters.

Safety Considerations: The thermal decomposition process releases potentially hazardous gases, including nitrogen oxides from the nitro group [23]. Proper ventilation and safety protocols are essential when heating the compound to elevated temperatures.